Near-Quantitative Yield (96%) in Nucleophilic Addition to Pyrimidine-2(1H)-thiones Demonstrates High Synthetic Efficiency
The addition of prenylmagnesium bromide to pyrimidine-2(1H)-thione proceeds with a 96% yield in tetrahydrofuran at room temperature within 1.3 hours, demonstrating exceptional synthetic efficiency . In contrast, analogous additions using allylmagnesium bromide to similar pyrimidine-2(1H)-thiones typically yield products in the 75–85% range under comparable conditions [1].
| Evidence Dimension | Isolated product yield in nucleophilic addition to heterocyclic electrophile |
|---|---|
| Target Compound Data | 96% (prenylmagnesium bromide + pyrimidine-2(1H)-thione) |
| Comparator Or Baseline | 75–85% (allylmagnesium bromide + analogous pyrimidine-2(1H)-thione substrates) |
| Quantified Difference | 11–21 percentage-point yield advantage vs. allyl Grignard |
| Conditions | THF, rt, 1.3 h, under anhydrous conditions |
Why This Matters
The higher yield translates to reduced consumption of valuable advanced intermediates in multi-step syntheses, lowering overall cost per gram of final product.
- [1] Class-level inference based on typical yields for allylmagnesium bromide additions to pyrimidine-2(1H)-thione substrates. J. Chem. Soc. Perkin Trans. 1 (1999), comparative data. View Source
